molecular formula C21H19N5O B1406875 (R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide CAS No. 1613639-20-5

(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide

Cat. No. B1406875
CAS RN: 1613639-20-5
M. Wt: 357.4 g/mol
InChI Key: WFKDWXLSSQIFDS-HXUWFJFHSA-N
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Description

The compound “®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound includes several key features: an indazole ring, a pyridine ring, and a phenyl ring. These rings are connected by various bonds, including a key amide bond. The presence of the ® stereocenter indicates that this compound has chirality, meaning it exists in two non-superimposable mirror image forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polar amide bond and the aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis of Pyridin Derivatives

A study detailed the synthesis of various pyridin derivatives, such as 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one, by reacting 2-cyanoacetamide with benzylideneacetone. This compound further underwent acidic hydrolysis and reactions like Hofmann reaction and treatment with calcium hypochlorite, leading to a range of derivatives. Such synthetic pathways highlight the compound's versatility in forming structurally diverse derivatives, expanding its potential applications in scientific research (Shatsauskas et al., 2017).

Intramolecular Cyclization for Novel Derivatives

Intramolecular cyclization techniques were employed to synthesize N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines from previously synthesized intermediates. This process underscores the compound's role in generating novel pyridine derivatives, potentially useful for diverse scientific applications (Palamarchuk et al., 2019).

Pharmacological Applications

Pharmacological Profile of Related Compounds

YM348, a compound structurally related to the chemical , exhibited high affinity for 5-HT(2C) receptors, suggesting the potential utility of the (R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide structure in designing receptor-selective drugs. Such studies provide insights into the pharmacological relevance and therapeutic potential of structurally related compounds (Kimura et al., 2004).

Material Science and Catalysis

Corrosion Inhibition

Schiff’s bases derived from pyridyl substituted triazoles, closely related to the compound of interest, demonstrated significant corrosion inhibition for mild steel, suggesting the potential application of the compound in material sciences, particularly in corrosion protection strategies (Ansari et al., 2014).

Catalysis in Transfer Hydrogenation

Chelating ligands with pyridine donors, structurally similar to the compound , were synthesized and used in transfer hydrogenation catalysis. The ligands were part of Ir(III)-Cp*- and Os(II)-Cym complexes and demonstrated significant reactivity, highlighting the compound's potential role in catalysis (Bolje et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

Without specific experimental data, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

Given the complexity of this compound, future research could explore its synthesis, properties, and potential applications. This could include investigating its reactivity, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

(2R)-2-[[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-13-18-10-15(7-8-19(18)26-25-13)16-9-17(12-23-11-16)24-20(21(22)27)14-5-3-2-4-6-14/h2-12,20,24H,1H3,(H2,22,27)(H,25,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKDWXLSSQIFDS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)NC(C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)N[C@H](C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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